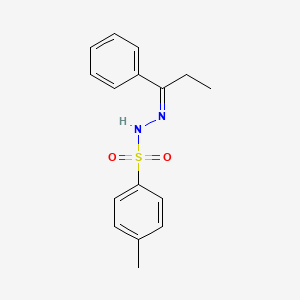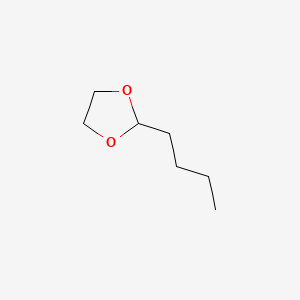![molecular formula C12H18O2 B11938775 Ethyl (2Z)-bicyclo[6.1.0]non-2-ene-9-carboxylate CAS No. 28860-75-5](/img/structure/B11938775.png)
Ethyl (2Z)-bicyclo[6.1.0]non-2-ene-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2Z)-bicyclo[610]non-2-ene-9-carboxylate is a bicyclic compound featuring a unique structure that includes a carboxylate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2Z)-bicyclo[6.1.0]non-2-ene-9-carboxylate typically involves cycloaddition reactions. One common method is the [6π + 2π]-cycloaddition of N-carbocholesteroxyazepine to alkynes, catalyzed by cobalt (I) acetylacetonate. This reaction is performed under specific conditions, including the use of a three-component catalytic system consisting of Co(acac)2, dppe, Zn, and ZnI2 .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. detailed industrial methods are often proprietary and not publicly disclosed.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2Z)-bicyclo[6.1.0]non-2-ene-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary or secondary alcohols.
Aplicaciones Científicas De Investigación
Ethyl (2Z)-bicyclo[6.1.0]non-2-ene-9-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: The compound is investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl (2Z)-bicyclo[6.1.0]non-2-ene-9-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound being studied .
Comparación Con Compuestos Similares
Similar Compounds
9-Oxabicyclo[6.1.0]non-4-ene: This compound features a similar bicyclic structure but includes an oxygen atom at the 9th carbon position.
9-Azabicyclo[4.2.1]nona-2,4,7-triene: This compound contains a nitrogen atom and is used in various synthetic applications.
Uniqueness
Ethyl (2Z)-bicyclo[6.1.0]non-2-ene-9-carboxylate is unique due to its specific ester functional group and the (2Z) configuration, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthetic and medicinal applications.
Propiedades
Número CAS |
28860-75-5 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
ethyl (2Z)-bicyclo[6.1.0]non-2-ene-9-carboxylate |
InChI |
InChI=1S/C12H18O2/c1-2-14-12(13)11-9-7-5-3-4-6-8-10(9)11/h5,7,9-11H,2-4,6,8H2,1H3/b7-5- |
Clave InChI |
KLGKNWAEEGYELT-ALCCZGGFSA-N |
SMILES isomérico |
CCOC(=O)C1C2C1/C=C\CCCC2 |
SMILES canónico |
CCOC(=O)C1C2C1C=CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one](/img/structure/B11938699.png)








![1-Pentyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B11938748.png)


